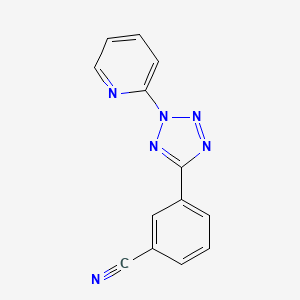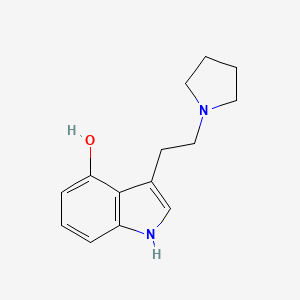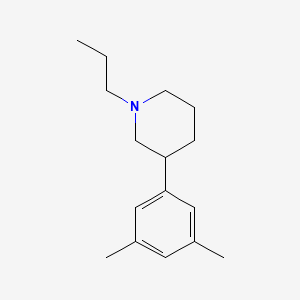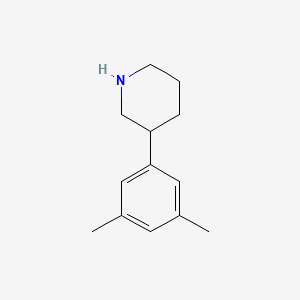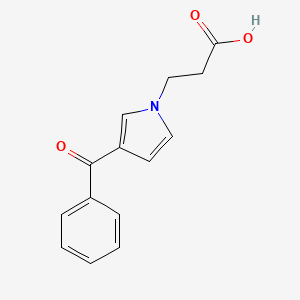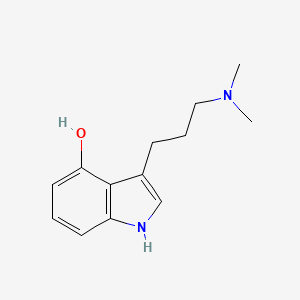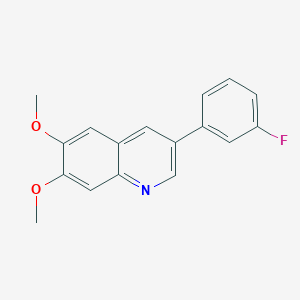
3-(3-Benzylnaphthalen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Benzylnaphthalen-2-yl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a benzylnaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzylnaphthalen-2-yl)pyridine typically involves the coupling of a naphthalene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a halogenated pyridine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Benzylnaphthalen-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(3-Benzylnaphthalen-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 3-(3-Benzylnaphthalen-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Similar Compounds:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-(3-Pyridin-3-ylbenzyl)pyridine-2,3-diamine: Used in drug development for its potential therapeutic effects.
Uniqueness: this compound is unique due to its specific structural configuration, which combines the properties of both naphthalene and pyridine rings.
Propiedades
Fórmula molecular |
C22H17N |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-(3-benzylnaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C22H17N/c1-2-7-17(8-3-1)13-21-14-18-9-4-5-10-19(18)15-22(21)20-11-6-12-23-16-20/h1-12,14-16H,13H2 |
Clave InChI |
RPMMFOVAHREENB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile](/img/structure/B10842246.png)
![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)

